

Physical and chemical properties of 3-Bromo-2-iodobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2-iodobenzoic acid

Cat. No.: B1313748

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An In-depth Technical Guide to 3-Bromo-2-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-iodobenzoic acid, with the CAS Number 503821-94-1, is a dihalogenated aromatic carboxylic acid.^{[1][2]} Its structure, featuring a carboxylic acid group flanked by iodine and bromine atoms at the 2 and 3 positions respectively, makes it a valuable building block in organic synthesis. The differential reactivity of the C-I and C-Br bonds, coupled with the directing effects of the carboxyl group, offers a versatile platform for the introduction of various functionalities through cross-coupling and other transformations. This guide provides a comprehensive overview of the known physical and chemical properties of **3-Bromo-2-iodobenzoic acid**, along with experimental considerations for its synthesis and characterization, aimed at professionals in research and drug development.

Physical and Chemical Properties

While extensive experimental data for **3-Bromo-2-iodobenzoic acid** is not widely available in the public domain, a compilation of known and predicted properties is presented below. It is important to note that some data is inferred from closely related compounds.

Table 1: Physical and Chemical Properties of 3-Bromo-2-iodobenzoic Acid

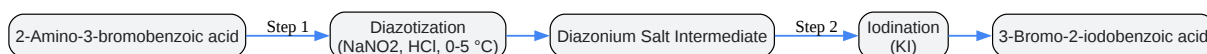
| Property | Value | Source/Comment |
|-------------------|--|---|
| IUPAC Name | 3-bromo-2-iodobenzoic acid | [3] |
| CAS Number | 503821-94-1 | [1] |
| Molecular Formula | C ₇ H ₄ BrIO ₂ | [1] |
| Molecular Weight | 326.91 g/mol | [3] |
| Appearance | Light yellow to pink to light brown powder | [1] |
| Melting Point | 140-144 °C | Experimental value. |
| Boiling Point | Not available | Data not found in literature. |
| Solubility | No quantitative data available. Expected to be sparingly soluble in water and more soluble in organic solvents like ethanol, acetone, and DMSO. | General solubility trend for halobenzoic acids. |
| pKa (predicted) | ~2.5 - 3.0 | Predicted based on the ortho effect of the iodine and the electron-withdrawing nature of both halogens. |
| LogP (predicted) | 2.75 - 2.8 | [3] |
| Storage | 2-8°C, protect from light | [2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-Bromo-2-iodobenzoic acid** is not readily found in peer-reviewed literature. However, a plausible synthetic route can be adapted from the well-established Sandmeyer reaction, starting from a suitable aminobenzoic acid precursor. Below is a detailed protocol for the synthesis of a related isomer, 5-bromo-2-iodobenzoic acid, which can be conceptually adapted.

Proposed Synthesis of 3-Bromo-2-iodobenzoic Acid

A potential synthetic pathway for **3-Bromo-2-iodobenzoic acid** would involve the diazotization of 2-amino-3-bromobenzoic acid followed by a Sandmeyer-type reaction with an iodide source.



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Caption: Proposed synthetic workflow for **3-Bromo-2-iodobenzoic acid**.

Experimental Protocol: Synthesis of 5-Bromo-2-iodobenzoic Acid (Adaptable for 3-Bromo-2-iodobenzoic Acid)

This protocol describes the synthesis of an isomer and serves as a methodological template. The starting material would need to be changed to 2-amino-3-bromobenzoic acid to obtain the target molecule.

Materials:

- 2-Amino-5-bromobenzoic acid (or 2-amino-3-bromobenzoic acid for the target molecule)
- Sodium nitrite (NaNO₂)
- Concentrated Hydrochloric acid (HCl)
- Potassium iodide (KI)
- Sodium thiosulfate (Na₂S₂O₃)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Deionized water

- Ice

Procedure:

- Diazotization:
 - In a flask, dissolve 2-amino-5-bromobenzoic acid in a mixture of concentrated HCl and water.
 - Cool the solution to 0-5 °C in an ice bath with constant stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
 - Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- Iodination (Sandmeyer Reaction):
 - In a separate flask, prepare a solution of potassium iodide in water.
 - Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
 - Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about 1 hour to ensure complete decomposition of the diazonium salt.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Add a saturated solution of sodium thiosulfate to quench any unreacted iodine (the dark color should fade).
 - The crude product may precipitate. If so, collect it by vacuum filtration and wash with cold water.

- If the product does not precipitate, extract the aqueous mixture with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
- The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Spectroscopic Data and Characterization

No experimental spectra for **3-Bromo-2-iodobenzoic acid** are readily available. Therefore, predicted spectral data and general characteristics for similar compounds are provided as a reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR (in CDCl_3 , 400 MHz):

- δ 7.9-8.1 (d, 1H): Aromatic proton ortho to the carboxylic acid group.
- δ 7.4-7.6 (t, 1H): Aromatic proton para to the carboxylic acid group.
- δ 7.2-7.4 (d, 1H): Aromatic proton meta to the carboxylic acid group.
- δ 10-12 (br s, 1H): Carboxylic acid proton.

Predicted ^{13}C NMR (in CDCl_3 , 100 MHz):

- δ 168-172: Carboxylic acid carbonyl carbon.
- δ 140-145: Aromatic carbon bearing the carboxylic acid group.
- δ 130-138: Aromatic carbons bearing the bromine and iodine atoms.
- δ 125-135: Other aromatic carbons.

Infrared (IR) Spectroscopy

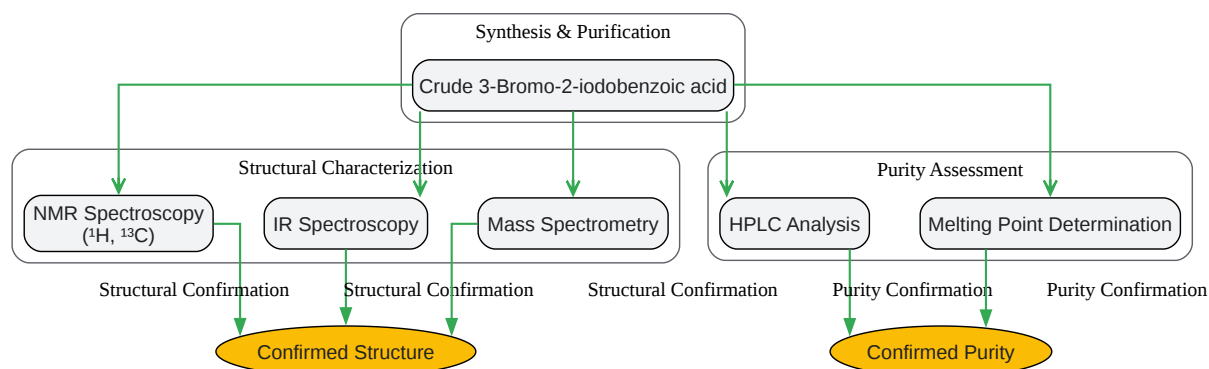
The IR spectrum of **3-Bromo-2-iodobenzoic acid** is expected to show the following characteristic absorption bands:

- 3300-2500 cm^{-1} (broad): O-H stretching of the carboxylic acid, often showing broadness due to hydrogen bonding.
- $\sim 1700 \text{ cm}^{-1}$ (strong): C=O stretching of the carboxylic acid.
- $\sim 1600\text{-}1450 \text{ cm}^{-1}$: C=C stretching vibrations of the aromatic ring.
- $\sim 1300 \text{ cm}^{-1}$: C-O stretching of the carboxylic acid.
- Below 1000 cm^{-1} : C-Br and C-I stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum obtained via Electron Ionization (EI) would be expected to show:

- Molecular ion (M^+) peak: at m/z 326 and 328, reflecting the isotopic pattern of bromine (^{79}Br and ^{81}Br are in an approximate 1:1 ratio).
- Major fragmentation peaks:
 - Loss of OH (M-17)
 - Loss of COOH (M-45)
 - Loss of Br (M-79/81)
 - Loss of I (M-127)



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Caption: General analytical workflow for the characterization of **3-Bromo-2-iodobenzoic acid**.

Reactivity and Applications in Drug Development

3-Bromo-2-iodobenzoic acid is a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of two different halogen atoms allows for selective and sequential cross-coupling reactions.

Cross-Coupling Reactions

- **Suzuki-Miyaura Coupling:** The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards palladium-catalyzed Suzuki-Miyaura coupling. This allows for the selective introduction of an aryl or heteroaryl group at the 2-position by reacting **3-Bromo-2-iodobenzoic acid** with a boronic acid or ester under appropriate conditions, leaving the bromine atom intact for subsequent transformations.
- **Sonogashira Coupling:** Similar to the Suzuki coupling, the C-I bond will preferentially react in a Sonogashira coupling with a terminal alkyne, providing a route to 2-alkynyl-3-bromobenzoic acid derivatives. These can be further elaborated.

- Heck and other Cross-Coupling Reactions: The differential reactivity of the C-I and C-Br bonds can also be exploited in other palladium-catalyzed reactions like Heck, Stille, and Buchwald-Hartwig aminations.

Potential Applications in Drug Development

While specific examples of drugs synthesized directly from **3-Bromo-2-iodobenzoic acid** are scarce in the literature, its structural motifs are relevant. For instance, the related isomer, 3-bromo-5-iodobenzoic acid, has been used as a starting material in the synthesis of a thromboxane receptor antagonist. The ability to introduce diverse substituents at the 2- and 3-positions of the benzoic acid scaffold makes this compound a potentially valuable starting point for generating libraries of compounds for screening against various biological targets.

Derivatives of iodobenzoic acids have been investigated for their antimicrobial and anticancer activities.^[4]

Conclusion

3-Bromo-2-iodobenzoic acid is a valuable, though not extensively documented, synthetic intermediate. Its key feature is the presence of two different halogen atoms on a benzoic acid core, which allows for regioselective functionalization through a variety of cross-coupling reactions. This technical guide provides a summary of its known properties and offers guidance on its synthesis and characterization based on data from closely related compounds. For researchers and scientists in drug development, **3-Bromo-2-iodobenzoic acid** represents a versatile scaffold for the creation of novel and complex molecular architectures. Further research into its properties and reactivity is warranted to fully exploit its synthetic potential.

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- To cite this document: BenchChem. [Physical and chemical properties of 3-Bromo-2-iodobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313748#physical-and-chemical-properties-of-3-bromo-2-iodobenzoic-acid]

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